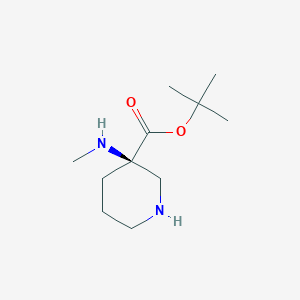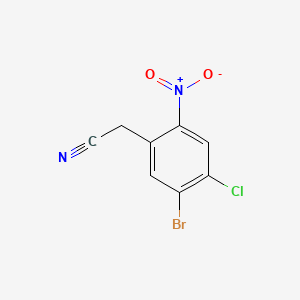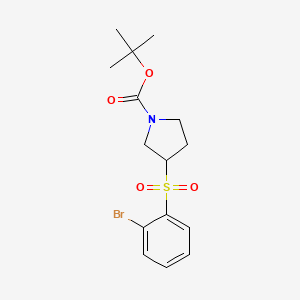
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C16H22BrNO4S This compound is characterized by the presence of a bromine atom attached to a benzenesulfonyl group, which is further connected to a pyrrolidine ring The tert-butyl ester group is attached to the carboxylic acid moiety of the pyrrolidine ring
准备方法
The synthesis of 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized and then attached to the brominated benzenesulfonyl group.
Esterification: The carboxylic acid group of the pyrrolidine ring is esterified with tert-butyl alcohol to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and pyrrolidine groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl group can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. Specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar compounds to 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:
3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(2-Bromo-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains an azetidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the tert-butyl ester group, which can influence its reactivity and interactions in various applications.
属性
CAS 编号 |
887587-58-8 |
|---|---|
分子式 |
C15H20BrNO4S |
分子量 |
390.3 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-bromophenyl)sulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-11(10-17)22(19,20)13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3 |
InChI 键 |
AMWQVTGSGAUIST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


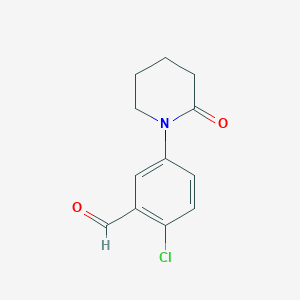
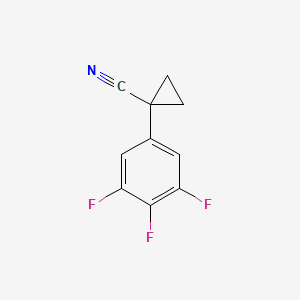
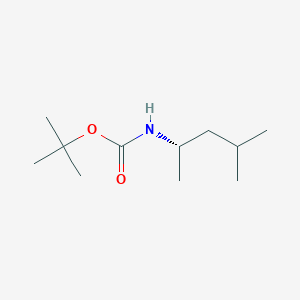
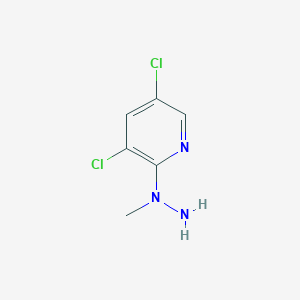
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)
![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
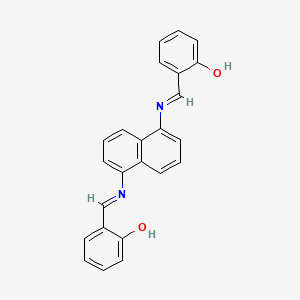
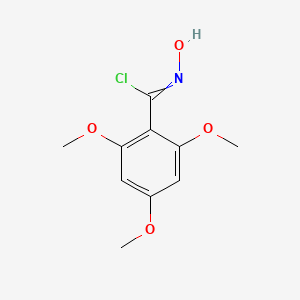
methanone](/img/structure/B12445873.png)
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
